molecular formula C5H5N5O B10863646 2-Cyano-N-(4H-1,2,4-triazol-4-yl)acetamide

2-Cyano-N-(4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B10863646
M. Wt: 151.13 g/mol
InChI Key: BRCOGRHCTAWQRY-UHFFFAOYSA-N
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Description

2-CYANO-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE is a compound that belongs to the class of cyanoacetamides It features a cyano group (-CN) and a triazole ring, which are known for their significant reactivity and versatility in chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE typically involves the reaction of cyanoacetamide with a triazole derivative under controlled conditions. One common method involves the use of methyl cyanoacetate and a substituted triazole in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-CYANO-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, acids like hydrochloric acid, and solvents such as ethanol, methanol, and dimethyl sulfoxide. Reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various cyanoacetamide derivatives, while condensation reactions can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-CYANO-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets. The cyano group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. These interactions can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYANO-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE is unique due to its combination of a cyano group and a triazole ring, which provides a versatile platform for chemical modifications and the synthesis of diverse derivatives.

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

2-cyano-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C5H5N5O/c6-2-1-5(11)9-10-3-7-8-4-10/h3-4H,1H2,(H,9,11)

InChI Key

BRCOGRHCTAWQRY-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1NC(=O)CC#N

Origin of Product

United States

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